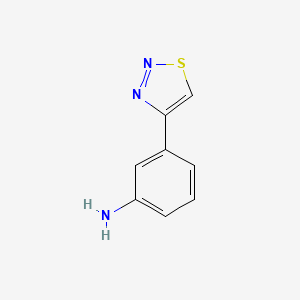

3-(1,2,3-Thiadiazol-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(thiadiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPFVGQSGTVRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390392 | |

| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878437-57-1 | |

| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the 1,2,3-Thiadiazole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 3-(1,2,3-Thiadiazol-4-yl)aniline

To the dedicated researcher, scientist, and drug development professional, the exploration of novel heterocyclic scaffolds is the bedrock of innovation. Among these, the 1,2,3-thiadiazole ring system represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, conferred by the arrangement of one sulfur and two nitrogen atoms, grant it significant metabolic stability and the capacity to engage in diverse biological interactions.[2] This guide focuses on a specific, high-interest derivative: this compound. The presence of a reactive aniline group on the phenyl substituent opens a gateway for extensive chemical modification, making this molecule a versatile building block for creating libraries of potential therapeutic agents. This document serves as a comprehensive technical resource, synthesizing core chemical data, proven experimental methodologies, and forward-looking applications to empower your research and development endeavors.

Core Physicochemical and Structural Properties

This compound (CAS Number: 878437-57-1) is a bifunctional aromatic compound featuring a 1,2,3-thiadiazole heterocycle linked to an aniline moiety at the meta-position.[3] This specific arrangement dictates its solubility, reactivity, and potential as a pharmacophore.

Molecular Structure and Key Identifiers

The foundational structure provides the basis for all subsequent chemical and biological investigations.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

Quantitative data provides critical parameters for experimental design, including solvent selection, reaction conditions, and analytical method development.

| Property | Value | Source |

| CAS Number | 878437-57-1 | PubChem[3] |

| Molecular Formula | C₈H₇N₃S | PubChem[3] |

| Molecular Weight | 177.23 g/mol | PubChem[3], Santa Cruz Biotechnology[4] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | C1=CC(=CC(=C1)N)C2=CSN=N2 | PubChem[3] |

| InChIKey | MHPFVGQSGTVRPC-UHFFFAOYSA-N | PubChem[3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem (Computed)[3] |

| Hydrogen Bond Acceptors | 3 (from N, N, N) | PubChem (Computed)[3] |

| Topological Polar Surface Area | 77.2 Ų | PubChem (Computed)[3] |

| XLogP3 | 1.8 | PubChem (Computed)[3] |

| Form | Solid (Typical for related anilines) | Sigma-Aldrich |

Synthesis Pathway: The Hurd-Mori Reaction

The construction of the 1,2,3-thiadiazole ring is most reliably achieved via the Hurd-Mori synthesis.[5] This reaction involves the cyclization of an α-methylene ketone's hydrazone derivative with thionyl chloride (SOCl₂).[6][7] For the synthesis of the target compound, a logical and field-proven precursor is 3-aminoacetophenone.

The causality behind this choice is twofold:

-

Positional Integrity: Starting with the amino group already in the meta position ensures the final product's regiochemistry without requiring complex positional group manipulations.

-

Reactive Handle: The acetyl group provides the necessary α-methylene ketone functionality required for the Hurd-Mori cyclization.

Synthesis Workflow Diagram

Caption: Hurd-Mori synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate in Step 1 can be confirmed by TLC and ¹H NMR before proceeding to the more sensitive cyclization step.

Step 1: Synthesis of (E)-N'-(1-(3-aminophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (N-Tosylhydrazone Intermediate)

-

Reaction Setup: To a solution of 3-aminoacetophenone (1.0 eq) in absolute ethanol (approx. 0.5 M), add p-toluenesulfonylhydrazide (tosylhydrazide) (1.05 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting ketone spot indicates completion.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove impurities. Dry the product under vacuum. The structure can be confirmed by ¹H NMR spectroscopy.

Step 2: Hurd-Mori Cyclization to form this compound

-

Reaction Setup: Suspend the N-tosylhydrazone intermediate (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a flask equipped with a nitrogen inlet and a dropping funnel. Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the stirred suspension over 20-30 minutes. The presence of an electron-withdrawing group on the hydrazone nitrogen is crucial for a successful cyclization.[8]

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess SOCl₂ and HCl byproduct.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization Profile

Accurate structural elucidation is paramount. The following data represents the expected spectroscopic signatures for this compound based on its constituent functional groups and data from analogous structures.[9][10][11]

| Technique | Expected Observations and Assignments |

| ¹H NMR | δ 8.5-9.0 ppm (s, 1H): Proton on the thiadiazole ring (C5-H).δ 6.7-7.5 ppm (m, 4H): Aromatic protons of the aniline ring.δ 3.5-4.5 ppm (br s, 2H): Protons of the amine (-NH₂) group. |

| ¹³C NMR | δ ~150-160 ppm: C4 of the thiadiazole ring (attached to phenyl group).δ ~130-140 ppm: C5 of the thiadiazole ring.δ ~148 ppm: Aromatic carbon attached to the amino group (C-NH₂).δ ~110-130 ppm: Other aromatic carbons. |

| IR (cm⁻¹) | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.~3100-3000 cm⁻¹: Aromatic C-H stretching.~1620 cm⁻¹: N-H scissoring (bending) of the amine.~1500-1400 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and thiadiazole rings. |

| Mass Spec (EI) | m/z 177: Molecular ion peak [M]⁺.m/z 149: Fragment corresponding to the loss of N₂ ([M-N₂]⁺), a characteristic fragmentation pattern for 1,2,3-thiadiazoles.[3][12] |

Chemical Reactivity and Synthetic Potential

The molecule's reactivity is dominated by the aniline functional group, which serves as a versatile handle for derivatization.

Key Reaction Pathways

The primary amine is a nucleophile and can be readily transformed into a wide array of other functional groups, making it a valuable synthon in drug discovery programs.

Caption: Key reactivity pathways of the aniline moiety.

-

Amide Formation: Reaction with acyl chlorides or anhydrides yields amides, a common functional group in many pharmaceuticals.

-

Sulfonamide Synthesis: Treatment with sulfonyl chlorides produces sulfonamides, a well-known pharmacophore with activities ranging from antibacterial to diuretic.

-

Diazotization: The primary amine can be converted to a diazonium salt, a highly versatile intermediate for Sandmeyer-type reactions, allowing for the introduction of halides, cyano, and hydroxyl groups.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are known to have a broad spectrum of biological activities, including antiviral and anticancer properties.[6]

Applications in Drug Discovery and Agrochemicals

The 1,2,3-thiadiazole scaffold is not merely a synthetic curiosity; it is a core component of numerous biologically active molecules.[13][14]

-

Anticancer and Antitumor Agents: Many thiadiazole derivatives have demonstrated potent anticancer activity.[6] The ability to easily synthesize a library of amide and sulfonamide derivatives from this compound allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency against various cancer cell lines.[15]

-

Antiviral Activity: Certain 1,2,3-thiadiazole compounds have shown promise as antiviral agents, including against HIV-1.[6]

-

Plant Activators & Fungicides: In the agrochemical sector, 1,2,3-thiadiazoles are known to induce systemic acquired resistance (SAR) in plants, acting as elicitors that protect against a broad spectrum of pathogens.[16] The aniline moiety can be modified to tune the compound's properties for optimal uptake and activity in plants.

Conclusion

This compound is a molecule of significant strategic value for chemical and pharmaceutical research. Its synthesis is achievable through robust and well-documented methods like the Hurd-Mori reaction. The compound's true potential lies in the synthetic versatility of its aniline group, which provides a reliable entry point for generating diverse chemical libraries. The established biological relevance of the 1,2,3-thiadiazole core, combined with the derivatization potential of the aniline handle, positions this compound as a critical building block for the discovery of next-generation therapeutics and advanced agrochemicals.

References

- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. [Link to Wikipedia summary: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0E-I76LU29GifqVZ40J41kbg2TWmBCnftm_gXBZIdtCxrF8Axl8Q8Urt6JWX-B3we8HU9ToAkd4BUXjNcicqcJU9BtFOOAMY5h4zbcr0JgtCKEdr3-dRpJWRtKdICUcJVoWIhylYk8A52mCdSJGITlgO4gTHoefsAYNQNRvXFw5PxEdJR]

- Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. [https://vertexaisearch.cloud.google.

- Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzdYRp2F2UD2VaiA8Ne8vJoBwq5bwMoeiKfpnnyE0QiV0EeG_vrek1ZED64Dx1c3JGIOcn91k1hKvZ9Thtf3aWf2aAsFy0sCQ663n7RfXCTH8HqwV98MERUuBmvMWKK73DTCRKnrc0sJAxHw==]

-

Turner, M., et al. (2014). Synthesis of Pyrrolo[2,3-d][5][6][17]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi-4GGrbDSmtTh1cNEJlCVP-t23ZQc1xHfnjXOXmgJUGSgPapOFZiUcNAYPq4Sse72BavNJaGfZKBj5GiDzt4jqQN6w5qXa6srlnGJWYom571BPzQixhd1d9nSbUfQN0hTbU-O2kqM79n1tw==]

- Thuc, D. N., et al. (2020). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgFsW9sDxZGUfZQk-Esrh5wI7abN4YdzC0PRKY3ELprRYDvSQb73A8kK0cX_JIK09ALqQl_H5tmC-CGdZbsv1c-5j9Vvz6lZ4tOGjubqN3ImYK5ygCd8F8d7XM1rsVMjb3L-QcAni05-Oa2ZM8x-lhU2tlTWIUU4GoD-iJouRFRj1XyPBQuqsfuE7g-TJoDYgfEdjnBojpRlaX9JMOvjKIHN4QyXAK3i9DZ_FfSGWyy76nAPkjhcLbtDuOeuA5gn55oBrGKVDwa1qKKLA2NPmrLVQ7iEg=]

- Rojas, A., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdSGCySA5uhfg486ElMyoKKTJs-tTqJllVLpR-kCn6iKIlFSSin4Hpsju0jXb8JRU9Xv3ukeOg7oklrrp_D61jXiz9552x24xEgghRhZqrdiuJHIyOKZLkCJqZMHzhdRoDzDD1jEmSFNf7pbU=]

- Sigma-Aldrich. 3-(1,3-Thiazol-4-yl)aniline Product Page. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3mtxaHxDvvLegjs6GTd2FM7yHXWUuovu5qPZW8g1hIB1LtMKrB7N1jx9hplUWYGry7iWOYDY5Bh82NRQDnjOerJOweH5uL3gB3r8TAPVemyyC-nXyO8Iv4kNj09OpJjoIIhv71_dpDP2FuqUJasWhzBw7zm0=]

- El-Sayed, M. S. (2018). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn-D0o2jgxXcBN-IzW_JLhojuz1ZpLe06pHXgZQQ8g8Gr5o5V_ARFTCjInvkxUK7zsh6eY2NGBQRSmiDH8nED174g0QK0epEpVo1A1MUHy0Ct5WbbR6xbvqDs5ZfX27wv06IBqqesQCZT7BysZkz2V4NYeuusRYncVeoZudB5LyK5a7IWbizdm]

- Rana, K., et al. (2022). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Negative Results. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrhREhoLSebgzAKw3T14WYmfwpG5CzH7n18LNubPuOws5WOtv26w5wrIERnD4dThJ6OGAs3KpbMW8d7zhn9QvvNp5R8Mum9jJcgGb3VLgnvRbQZUOinR-OWOT_U2zC8xRqTLSZ7pAzgDiEGg==]

- ResearchGate. (Diagram). Using aniline derivatives 37 for synthesis of thiadiazolo[2′,3′:2,3]imidazo[4,5‐b]indole derivatives 38. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ5O2pG_0HbsViwCkqs_hliHWtVIMkbwE_u_70D35J2IKF97vxucBxEHtYwHjGkN2d9BdCa3HNdnKMy97Lv6p541QxpS5ElZW8Z8EWyQtS8nBZrr_DRqMBmXUATieqwppryWOEYtwDnCYh0UGr8yzkcKPhuQu04sNjjv_-CDymxUTfXvpVKZF9Cfb3yx870lUk90zjAR_Pj5Qp2bmA7QbmpGXEkflIa7IyguKxQgchOEgmRjvFRYNzERZn8p8XhRY=]

- PubChem. This compound Compound Summary. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBxXEuXzh9wJ-9e09hOxOyCMpWqzGVjhL0a3I8eLMkhaw_IuYbdJvOmMD1ZRwbvgl2R4MrvptkeQGXlIrimd0Qntc_i7Vh_R1ighILYJTxFQaLSfwoWoni0TAI-zQStiYqQo-vDLHbRuqYufPW3OAYH9pJYGpC4nGCGw==]

- Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHawtwLJwAAD4ee_eIYh8Z3J2bIMs7a4sB3nw1QUWYokktP0f9z5TKHa4hjzUmEtZCauKmUgkyiTp-nzhNKU5vWt7ey7lm5snE5v3cHwXIBaiIwFsx8yPz1H1EvvRwoyGHT0otTkxbFnjus4Gsk3V0_8_IlrM4loHU=]

- Iacob, A.-C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR-LUG-ps1VkOvoCECzAn0IwI4AdgqkWrE8I9hUX6_sqjG7p63N_NTNwCGPfF2K__vAjUlHwNaDykfFciuAmCqfhmcaXsN2qT2U8KHIDjpNxRJwaQXH17R75nJvtl4Fy8TlXLS]

- Shafi, S., et al. (2021). Recent trends in the synthesis of 1,2,3-thiadiazoles. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWRcReZGR3xf__R205ygJEjucBTHrzpDk0YYFG-7T_PN9KjMcYsODM_oj8gSPMnVX2VP19MHwpsWRPSjTfybzWAZbUuTrmPmYvv4YzvLFVhA8Udeq4XNDg6dSyWBmpDYMl5CHBnkKSAOmP9jJidzcPqPXnfeCA8FNRhRDS7CW_86zsc0sDE1m-KJz5hdQcckFTx6nBlj01OM2fNwu5cM4=]

- Morzherin, Y. Y., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPz0mEuqR1s3vDtk7bhiNYkVi8ZmE8rFjs87n0Ifg7ANxRoxkCJ9opOnNp75Zhf5ii76I1uzJizIDQ7VKcUwLxCBO9xMYtwDfjUTtiExVipLT26CX9Y0TPf9TdbE9lPamBq4dKTvdFDcLmkq83dWHb6WW8LnTNJzuA8l8sWDLEsX_0BWmWqKncayQLY7bkw5pe3eON212dRS76gTqGRC1RPYAK5KQ=]

- Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxaGtkidFZ-PR_8E2vg76JcAWTMpu_-zEHcN4elTH55WMbQeNATO6tVPEmas6Zt9Gz9Qvh7oCVwlqzYHMO-Zgm4u7nyTJwK4TtNB1_EorVY6rKIGJfgLr6ZYT_NzEWXtrNWIE=]

- ChemicalBook. This compound Product Page. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlmbA_OgeBxPmOzpVte-rbhIwsEV73QLevHDDl_1oMMEwwliSi3Az7XinzaaaR4X3HjNMfwoHGNeoLai83Ojhuyng0AidgPcFJtCphRijaMHM0_Ar0AuqzHWgQ7c7Ix1rNno420lrQUmbNMSh5CsG1DUPvFvblLjrXQwDzLzvd]

- Santa Cruz Biotechnology. 4-(1,2,3-Thiadiazol-4-yl)aniline Product Page. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzgEm-_TUVcZQVBKqQkICIK0DId3XGt0AuVCNqtQ3evO1hGVVXLkn0lBHRLG3dmvPdamYeg1MDAvtXUsjEOOogsPhpgVgZLCAzK9QIT93VLWytJXi6t_xMgt1K3vNjTljMhlsQRV0GHcf6MsUJ9-6UOPIvM5gQnxD0tlPe]

- Kumar, K. S., et al. (2010). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of PharmTech Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqtTtJaZSu82I2wPOFDMyiU76aZy4m4UY1l_TxHdhVK4HrCyykEU63DV_GzHX040rXhLvI-woMIr6IK6hnGStQGR3QgWy6IOhL_DdWCGu-CDrDk_jlru0fESxk4fJHnsNGBkAdJQGoCP7FzUHmSgbPMNHfiNSW2g==]

- Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvXQmt9ZtW4wONJf_4I5p6Eo0V02OH-n59ChgU_F6k-so-1dAP3d9C1O8SmO9qzlZkQdT4Z_angY0MoprsnWjNk6CFzZH_dNTTN3q3u_cVSyU50xr4MLDAjRGsJJw5vUmqHhI=]

- Wang, B. L., et al. (2009). Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance. Journal of Agricultural and Food Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDxU5fKRE9zhbFRSnAN1F7KYmxbk4dizaxSY8CqFOIK9geJ1-0nWeEJLFiu7nF7nxM7QkZV57mCMqwGB0kFsmfVFZFbp6EFsC5UzJImVkAHXgWc1Qtt8jxql2X0KyHWT95R0c=]

- Matrix Fine Chemicals. 4-(1,2,3-THIADIAZOL-4-YL)ANILINE Product Page. Matrix Fine Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWWk5dQmhSYZlxVHmIwqS99R-1DydLNseGsl0PkLXXj_3bC452Lo8KeqL4ppO6Qw5yaNDYN3XneWZ1uCYD9C5CaVeg3ci7uJzypgQ0wIyeTN0gQJEXwedqSD6d3wtI5VzxjsmxAvPy8sufkjmFkRFILLG_qbpNFueNChWZj0oRq_17NHUNlTQJ6CA=]

- Gendron, T., et al. (2017). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRE6QMS9Lnh4fmsPOM8Rjrk1ucojpVbIbTMuZySSmO9YREXf9gUaNaSbG2ccOZoaZwQ1yz9NvFPMxos6ujUsv7RXzuICTB5db0zMpFxfbKYuPpF1dIT5-loZlVgTy1YQFFmWBaMS6u7DiiFMNlHMvAo0ET7h9Q5NkC8hEGLn9GOqXXTKxChrhmQoHutlLni6lepqxQc6FZjojF686Irc2XUgCjOmr1HqoDgjevkovDwxiNoy6p8Pqdww==]

- Fadda, A. A., et al. (2020). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. BMC Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxOK_MuvxjrhDMZc8o9lgCJ3DrBv9r7edaPe3qd5fHG8nf1lMAN72GlMPFxBSGP_mb5xSUT4Nv14fkVYXq1jTOqHmh6OfCbhUP4dZjTtJm4OMwPooV1lIcGzYCQGyER_IALXOg1xNnNoRQ-FQ=]

- Kumar, K. S., et al. (2010). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2K6YGC9yKiBaqj9PqducJkwhPhH4_t4okMLvGXxVzfOFw4ICfT0LkI9bUCnGTAuNgm7cDdBNbZl3MRZdl4SAv65ifPuieEgGQwuNFOc49WQCz9jBICqSj_tKx9ierAvwhIuxEkfyB7USCxVs3veFC8-QFjiEtOpZatXgOJlT5vHd93Vg2sAtd4iNeoSIC-HVB8pLdeBeIZ5-ome2_Ud3XQDGNA3oD]

- Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8huDuHOcBM3BVNvmeZtd4KjzBLz93DwWipOMEXRarn3L5y-8p0eBt1UCA6VNc01TGwCREsr3EhRJJSK9Z0VR_n-78jNcuGKQMPJLNJObn9lIQnSRfc-KSN1dahWHCv6mZ3gy1tHYBAPHiLMINA4SKX4QPNLXNiwG43-5B42CHxw==]

- Asati, V., et al. (2010). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. E-Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGsB4goFSMdqAhrAl9fXO7ABLqXds2-Mj14R6X2f5yM9SE1uzoM7pDDLvsg5LBx0P1pL4yPcOX-wE8cz-Pe9tU0ZSUOWHFh3zNGITVr3nL6zXnbwXIS7N-8EoFFEjkKdKx5rx7vzRdv71f-Zq6lp0-efbx]

- da Silva, A. C., et al. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZYtUZZXk4FDhELo4P1meODoYeuGkY7n5IAraLH2ycMWLKE7a-no4lJI-lAFBWySQ4GRJ1CYeOkU6jaw-PfOqtF9-tWbBnJmVyoWmPerGI3WsLGFeInNjXwM98swKvl2-zBwbjfU5NKhij4f9hYfnJY4cDnAVdicndZSaV05E=]

- Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBf3wmEwHynymgDlr2z5-OIxcBfpN16eCIILi4OCAvWYk4zFCDMP1rPSkO804MBLkmoOLm3l-iW8f9-hEN6BBEY_zkishdg8sCKsZQPLN2z4ACzvp8Eaex98VzNFjdaslkhlvQMebnFjAJdWngfT4xVJU=]

- BenchChem. Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1W-LUlG_oVv7egzTPCRFJHq-4hGAJf5kMG4LP2H7roNxkvQYGrBVZTFeTrtIhg9BIzgL4in06Yao3CsdRFK--hfYTpxeilPg5O_w_GmG4oSfoDn1dShH5QLeQ6KI09ZtUK6Op_Z6H_c4qccWmOTHD7GxkgOPnamgfECra3_WtZRQxZseQreqIRVGABKVukgqZjFTkkcXs9-szuDB2HeT5Q0VfNmIcxnHB2LOIV6_nHfU=]

- Al-Amiery, A. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfbmM413rcGdn9re3-66_hgCU-81SGsc2ZQt43WcT4rRJ7FAoK5EOHzevQjQgdiHMQb_-1O4QUxyUfaTarcNntfBtGoQCi3gaRDMiq-yke50pKGI5Bc33eeR7VZnd9go8I3sNix77ZNm5IWqj9QluN1OfIXpROoCAl3n2RndZlD7gzwj44gwgNUjuWu5yMztu4qcNBjA_8O0GBcsGFDNXVSGoJQWNXS4ahOTbID36I3XHI21OS4j3MqeSQhzR9T2gzjM1hzNtcBYJYZjtO]

- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk1cLEtuCzisoT0s27lAFZluFgiQjhzHgrl756-ZeeiT8s8AsSXYgPgsZi0xBUo18c4IAemtyFdM4jmhTYzhjbNXl3EB2CBeGUMkejxJYaubXOG2xiy1ShylVQOtrsAJ-OD5QTIUkeTYFw6g==]

- Glukhareva, T. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYS6fQwB_OVcQ_xH69G4LT-zad58g63law58_i0D0o9zWtS4pLfTNUGcLu0udGFuFwI6wR3ChOtHuAfTasSMfiFCrklan9dtcF5kkoNJyrgy6J-mROAS-uMEOR1P0iRvfH]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. This compound | C8H7N3S | CID 3164938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 3-(1,2,3-Thiadiazol-4-yl)aniline: Principles and Practices

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to 3-(1,2,3-thiadiazol-4-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole motif is a privileged structure, imparting a unique range of biological activities to molecules that contain it.[1][2][3] This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering a detailed narrative on the established synthetic routes, mechanistic underpinnings, and practical experimental protocols. We will focus on the widely adopted Hurd-Mori synthesis, providing the causal logic behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Its derivatives are noted for a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[2][3] The target molecule, this compound, serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The presence of the aniline group provides a reactive handle for further functionalization, enabling its incorporation into a diverse array of potential therapeutics.

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and widely employed method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction .[4][5] This powerful transformation involves the [3+2] cycloaddition of a hydrazone or a related derivative with thionyl chloride (SOCl₂).

Our retrosynthetic approach for this compound identifies the key disconnection at the thiadiazole ring, leading back to a suitable hydrazone precursor. This precursor, in turn, is derived from a commercially available or readily synthesized ketone.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, logically follows a two-step sequence:

-

Formation of the Hydrazone: Condensation of 3-aminoacetophenone with a suitable hydrazine derivative (e.g., semicarbazide) to form the corresponding semicarbazone.

-

Hurd-Mori Cyclization: Reaction of the semicarbazone intermediate with thionyl chloride to construct the 1,2,3-thiadiazole ring.

Mechanistic Insights: The "Why" Behind the Hurd-Mori Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. While the precise mechanism can be complex, the generally accepted pathway for the Hurd-Mori synthesis using a semicarbazone and thionyl chloride involves several key stages.[6][7][8]

-

Activation of Thionyl Chloride: The semicarbazone nitrogen attacks the electrophilic sulfur atom of thionyl chloride.

-

Chlorination: A subsequent intramolecular rearrangement and elimination of HCl leads to a chlorinated intermediate.

-

Cyclization: An electrophilic cyclization occurs, driven by the attack of the sulfur atom onto the carbon of the C=N bond.

-

Aromatization: Finally, the elimination of water and another molecule of HCl results in the formation of the stable, aromatic 1,2,3-thiadiazole ring.

The choice of thionyl chloride is deliberate; it serves as both the sulfur source and the dehydrating/chlorinating agent required for the cyclization cascade.[2][7] The reaction is typically performed in an excess of thionyl chloride, which can also act as the solvent.

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. isres.org [isres.org]

- 6. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 3-(1,2,3-Thiadiazol-4-yl)aniline: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of 3-(1,2,3-Thiadiazol-4-yl)aniline, a key exemplar of this heterocyclic class. We will delve into its chemical identity, including its IUPAC name and structural attributes, and present a detailed, field-tested protocol for its synthesis via the Hurd-Mori reaction. Furthermore, this guide will explore the analytical techniques for its characterization, its chemical reactivity, and its significant potential in drug discovery, with a particular focus on its applications as an anticancer agent. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the therapeutic promise of novel heterocyclic compounds.

Introduction: The Significance of the 1,2,3-Thiadiazole Moiety

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial arrangements, thereby facilitating interactions with biological targets.[1] Among these, the 1,2,3-thiadiazole ring system is of particular interest due to its unique electronic properties and its role as a bioisostere for other key functional groups in bioactive molecules.[3] The inherent chemical stability and diverse reactivity of the 1,2,3-thiadiazole core make it a privileged scaffold in the design of novel therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[2][3] This guide focuses on this compound, a molecule that combines the pharmacologically significant 1,2,3-thiadiazole ring with an aniline moiety, a common feature in many established drugs.

Chemical Identity and Structure

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4]

Common synonyms include:

-

3-(Thiadiazol-4-yl)aniline[4]

-

Benzenamine, 3-(1,2,3-thiadiazol-4-yl)-[4]

-

3-(1,2,3-Thiadiazol-4-yl)phenylamine[4]

Chemical Structure

The chemical structure of this compound is presented below:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃S | [4] |

| Molecular Weight | 177.23 g/mol | [4] |

| CAS Number | 878437-57-1 | [4] |

| InChIKey | MHPFVGQSGTVRPC-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CSN=N2 | [4] |

Synthesis of this compound

The most versatile and widely adopted method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[2] This reaction involves the cyclization of a hydrazone derivative in the presence of thionyl chloride (SOCl₂). The following section provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the readily available 3-aminoacetophenone.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Acetylaniline Semicarbazone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminoacetophenone (1.0 eq), semicarbazide hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in absolute ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Drying: Dry the isolated white to off-white solid in a vacuum oven to afford the 3-acetylaniline semicarbazone intermediate.

Step 2: Cyclization to this compound (Hurd-Mori Reaction)

-

Reaction Setup: Suspend the dried 3-acetylaniline semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) in a three-necked flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Reaction Execution: Cool the suspension to 0-5 °C in an ice bath. Add thionyl chloride (2.0-3.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Work-up and Isolation: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Mechanistic Insights into the Hurd-Mori Reaction

The Hurd-Mori reaction proceeds through a series of steps involving the reaction of the hydrazone with thionyl chloride. The generally accepted mechanism involves the formation of a thionylhydrazone intermediate, which then undergoes an intramolecular cyclization followed by elimination of sulfur dioxide and hydrogen chloride to yield the stable 1,2,3-thiadiazole ring.

Caption: Simplified mechanism of the Hurd-Mori reaction.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following techniques are essential for this purpose.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M+) : m/z 177

-

Key Fragmentation Peaks : m/z 149, 121[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline and thiadiazole rings, as well as the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, heterocyclic, and substituted carbons).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

N-H stretching (amine): ~3300-3500 cm⁻¹

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C=N stretching (thiadiazole): ~1600-1650 cm⁻¹

-

C-S stretching: ~600-800 cm⁻¹

-

Reactivity and Chemical Behavior

The 1,2,3-thiadiazole ring is generally stable but can undergo various chemical transformations. The aniline moiety offers a site for further functionalization, such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

The 1,2,3-thiadiazole scaffold is a recurring motif in compounds with a wide range of biological activities.[2][3] This makes this compound a promising starting point for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,2,3-thiadiazole derivatives.[3] These compounds have been shown to exert their effects through various mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

The aniline group in this compound provides a convenient handle for the introduction of various substituents, which can be tailored to enhance the compound's potency and selectivity for specific cancer cell lines.

Potential Signaling Pathways

Caption: Plausible mechanism of anticancer action of thiadiazole derivatives.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the drug discovery community. Its straightforward synthesis, coupled with the proven therapeutic potential of the 1,2,3-thiadiazole scaffold, makes it an attractive candidate for further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of its derivatives to fully explore their therapeutic potential, particularly in the realm of oncology. The development of more potent and selective analogs could lead to the discovery of novel drug candidates to address unmet medical needs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Tantawy, A. S., El-Sayed, M. A. A., & El-Sherbeny, M. A. (2020). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 12(15), 1415-1436.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Hurd, C. D., & Mori, R. I. (1955). Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.

Sources

An In-depth Technical Guide to 3-(1,2,3-Thiadiazol-4-yl)aniline: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(1,2,3-thiadiazol-4-yl)aniline, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and potential biological activities.

Executive Summary: The Scientific Merit of a Unique Heterocycle

The 1,2,3-thiadiazole ring is a privileged scaffold in medicinal chemistry, known to impart a diverse range of biological activities to the molecules that contain it.[1][2] When functionalized with an aniline moiety at the 3-position, as in this compound, a molecule with potential applications in drug discovery and materials science emerges. This guide will navigate the fundamental chemical data, outline a robust synthetic pathway, detail characterization methodologies, and explore the promising therapeutic landscape of this compound class.

Core Molecular and Physical Properties

A foundational understanding of a compound's properties is critical for its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃S | [3] |

| Molecular Weight | 177.23 g/mol | [4][5] |

| CAS Number | 878437-57-1 | [3] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid (predicted) | [6] |

Note: The isomer 4-(1,2,3-Thiadiazol-4-yl)aniline also has a molecular weight of 177.23 g/mol and is identified by CAS number 121180-51-6.[4][5]

Synthesis of this compound: A Methodological Deep Dive

The construction of the 1,2,3-thiadiazole ring is most effectively achieved through established cyclization reactions. The Hurd-Mori synthesis, a classic and reliable method, is particularly well-suited for this purpose.[7][8] This reaction involves the cyclization of an N-acyl or N-tosyl hydrazone with thionyl chloride (SOCl₂).[2][7]

Rationale for the Hurd-Mori Approach

The choice of the Hurd-Mori synthesis is predicated on its efficiency and tolerance for a variety of functional groups.[2] The mechanism proceeds through the reaction of a hydrazone derivative with thionyl chloride, which acts as both a dehydrating and cyclizing agent to form the stable 1,2,3-thiadiazole ring.[8][9] The starting material, a substituted acetophenone, is readily available, making this a practical and scalable synthetic route.

Experimental Workflow: A Step-by-Step Protocol

The synthesis of this compound can be conceptualized as a two-step process, starting from 3-aminoacetophenone.

Caption: Synthetic workflow for this compound.

Step 1: Formation of 3-Acetylaniline Semicarbazone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminoacetophenone (1 equivalent) in ethanol.

-

Reagent Addition: Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution. The sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide, liberating the free base to react with the ketone.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid semicarbazone by filtration, wash with cold water and ethanol, and dry under vacuum.

Step 2: Hurd-Mori Cyclization to form this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagent Addition: Carefully add the dried 3-acetylaniline semicarbazone from Step 1 to an excess of thionyl chloride (SOCl₂) at 0°C. Thionyl chloride serves as both the solvent and the cyclizing reagent.[2][10]

-

Reaction Conditions: Allow the reaction to stir at room temperature for 12-24 hours. The reaction mixture will typically change color and evolve SO₂ and HCl gas.

-

Work-up and Isolation: Slowly and carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[11][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the single proton on the thiadiazole ring. The aniline protons will typically appear as a complex multiplet pattern in the aromatic region (δ 6.5-8.0 ppm). The thiadiazole proton is expected to be a singlet in a downfield region. The -NH₂ protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals. The carbons of the thiadiazole ring will resonate at characteristic chemical shifts, distinct from the aromatic carbons of the aniline ring.[13]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.23.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: A pair of bands around 3300-3500 cm⁻¹ characteristic of the primary amine (-NH₂).

-

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic rings and the thiadiazole ring system.

-

C-S stretching: Weaker bands in the fingerprint region (below 1000 cm⁻¹) associated with the C-S bond of the thiadiazole.

Biological Activity and Therapeutic Potential

The 1,2,3-thiadiazole nucleus is a well-established pharmacophore, conferring a broad spectrum of biological activities.[2] Derivatives have been reported to exhibit antimicrobial, antiviral, anticancer, and antifungal properties.[1][14][15]

-

Antimicrobial and Antifungal Activity: The thiadiazole ring is a key component in various antimicrobial agents.[2][14] The presence of the sulfur and nitrogen atoms is thought to be crucial for interaction with biological targets in pathogens.

-

Anticancer Activity: Numerous 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity, with some acting as microtubule-destabilizing agents.[1][16] The aniline moiety in the target compound provides a site for further chemical modification to optimize activity and selectivity against various cancer cell lines.

-

Antiviral Activity: Specific thiadiazole derivatives have shown promise as antiviral agents, including activity against HIV-1.[2]

-

Plant Activators: In the agricultural sector, certain 1,2,3-thiadiazole derivatives act as plant activators, inducing systemic acquired resistance (SAR) against pathogens.[10][17]

The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns aimed at developing novel therapeutic agents in these areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]

-

Ventilation: All manipulations, particularly those involving thionyl chloride, must be conducted in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[19]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[19] In case of contact, rinse immediately with plenty of water.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic compound with significant potential, underpinned by the well-documented biological activity of the 1,2,3-thiadiazole core. This guide has provided a comprehensive framework for its synthesis via the Hurd-Mori reaction, detailed the necessary analytical techniques for its characterization, and summarized its potential applications in drug discovery and beyond. The methodologies and insights presented herein are intended to empower researchers to explore the full scientific potential of this valuable chemical entity.

References

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI.

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd

- Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (n.d.).

- An overview of biological activities of thiadiazole deriv

- Biological Activities of Thiadiazole Derivatives: A Review. (2025).

- Hurd–Mori 1,2,3-thiadiazole synthesis. (n.d.). Wikipedia.

- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (n.d.).

- The Chemistry of 1,2,3-Thiadiazoles. (n.d.). Download.

-

Synthesis of Pyrrolo[2,3-d][1][2][17]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. (n.d.). NIH.

- 3-(1,3-Thiazol-4-yl)aniline DiscoveryCPR 134812-28-5. (n.d.). Sigma-Aldrich.

- 3-(1,3-Thiazol-4-yl)aniline | C9H8N2S. (n.d.). PubChem.

- This compound | C8H7N3S. (n.d.). PubChem.

- Safety D

- Safety Data Sheet. (n.d.). Thermo Fisher Scientific.

- 4-(1,2,3-Thiadiazol-4-yl)aniline | CAS 121180-51-6. (n.d.). Santa Cruz Biotechnology.

- Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (n.d.).

- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (n.d.). NIH.

- Thiadiazoles and Their Properties. (n.d.). ISRES.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.

- 4-(1,2,3-THIADIAZOL-4-YL)ANILINE | CAS 121180-51-6. (n.d.).

- Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).

- Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (2013). Asian Journal of Chemistry.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.

- NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Deriv

- Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Deriv

-

Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][14][17]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (n.d.). MDPI.

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H7N3S | CID 3164938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-(1,2,3-THIADIAZOL-4-YL)ANILINE | CAS 121180-51-6 [matrix-fine-chemicals.com]

- 6. 3-(1,3-Thiazol-4-yl)aniline DiscoveryCPR 134812-28-5 [sigmaaldrich.com]

- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 20.198.91.3:8080 [20.198.91.3:8080]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide on the Solubility of 3-(1,2,3-Thiadiazol-4-yl)aniline

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Preamble: The successful development of a new chemical entity into a viable drug product is critically dependent on its physicochemical properties. Among these, aqueous solubility is a paramount parameter that dictates the biopharmaceutical performance and therapeutic efficacy of a drug candidate. This guide provides a comprehensive technical overview of the solubility of 3-(1,2,3-thiadiazol-4-yl)aniline, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive, publicly available experimental data for this specific molecule, this document establishes a framework for its solubility characterization, grounded in established scientific principles and methodologies.

Introduction: The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a crucial determinant of a drug's bioavailability, particularly for orally administered therapeutics.[1] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and reach its pharmacological target. Poor solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting low aqueous solubility.[1]

The molecule this compound features a 1,2,3-thiadiazole ring system, one of four isomeric forms of thiadiazole.[2] These heterocyclic scaffolds are present in a wide array of pharmacologically active compounds.[2][3] However, heterocyclic compounds, in general, are often characterized by poor water solubility, which can impede their therapeutic application.[4] A thorough understanding and characterization of the solubility of this compound are therefore essential for its progression as a drug candidate.

Physicochemical Properties and Predicted Solubility

Computational tools are invaluable in the early stages of drug discovery for predicting the physicochemical properties of novel compounds. These in silico models provide initial estimates of a compound's behavior and help guide experimental design.[5][6][7][8]

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃S | [9] |

| Molecular Weight | 177.23 g/mol | [9] |

| XLogP3 | 1.7 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 4 | [9] |

| Topological Polar Surface Area | 80 Ų | [9] |

The predicted XLogP3 value of 1.7 suggests a degree of lipophilicity, which can influence solubility.[1][9] The topological polar surface area (TPSA) and the number of hydrogen bond donors and acceptors also play a significant role in a molecule's interaction with water and, consequently, its solubility.

Experimental Approaches to Solubility Determination

While predictive models are useful, experimental measurement is required for definitive solubility data. The choice of method depends on the stage of development, the amount of compound available, and the required accuracy.[10]

Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[10][11][12] This method involves creating a saturated solution of the compound and measuring its concentration after a period of equilibration.

Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered to eliminate any undissolved solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Diagram 1: Workflow of the Shake-Flask Method

Caption: A schematic of the shake-flask method for determining thermodynamic solubility.

Kinetic Solubility for High-Throughput Screening

In early drug discovery, when compound availability is limited, kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer. Nephelometry, which measures light scattering from suspended particles, is a common high-throughput technique for this purpose.[13]

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

-

pH: The presence of the aniline group, a weak base, suggests that the solubility of this compound will be pH-dependent. At lower pH values, the amine group will be protonated, leading to increased aqueous solubility.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid-state properties of the material being tested.

-

Temperature: Solubility is generally temperature-dependent. For biopharmaceutical relevance, measurements are often conducted at physiological temperature (37 °C).

Strategies for Solubility Enhancement

If this compound is found to have poor aqueous solubility, several formulation strategies can be employed to improve its dissolution and bioavailability:

-

Salt Formation: Creating a salt of the basic aniline group can significantly enhance aqueous solubility.[1][14]

-

Complexation: The use of complexing agents, such as cyclodextrins, has been shown to improve the solubility of other thiadiazole derivatives.[15]

-

Solid Dispersions: Formulating the compound as a solid dispersion can improve its dissolution rate.[1]

-

Particle Size Reduction: Decreasing the particle size of the solid compound can increase its surface area and, consequently, its dissolution rate.[1]

Diagram 2: Key Strategies for Solubility Enhancement

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. mdpi.com [mdpi.com]

- 4. Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting, Solubility, and Bioavailability Exemplified by 1,3,4-Thiadiazole Derivatives Synthesized Under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 9. This compound | C8H7N3S | CID 3164938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. bmglabtech.com [bmglabtech.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 3-(1,2,3-Thiadiazol-4-yl)aniline

For Immediate Release

This guide provides an in-depth analysis of the spectroscopic data for 3-(1,2,3-thiadiazol-4-yl)aniline (CID 3164938), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The unambiguous structural confirmation of such molecules is paramount, and this document outlines the principles, protocols, and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Rationale

Molecular Formula: C₈H₇N₃S[1] Molecular Weight: 177.23 g/mol

The structure of this compound combines an aniline ring with a 1,2,3-thiadiazole heterocycle. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

-

Aniline Moiety: Features a primary amine (-NH₂) group and a substituted benzene ring, which will produce characteristic signals in both ¹H NMR (aromatic protons, amine protons) and ¹³C NMR (aromatic carbons). The N-H bonds and aromatic C-H/C=C bonds will show specific absorption bands in IR spectroscopy.

-

1,2,3-Thiadiazole Moiety: This five-membered aromatic heterocycle contains a C-H bond, C=N, N=N, and C-S bonds, each contributing to the overall spectroscopic profile. The proton on this ring is expected to be in a unique electronic environment, making it readily identifiable in ¹H NMR.

The integrated application of NMR, IR, and MS allows for a comprehensive and definitive structural elucidation, which is a critical step in any drug discovery workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a detailed structural map can be assembled.

Expert Insight: Experimental Choices

The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point.[2] The residual proton signal of DMSO-d₆ can serve as a secondary internal reference, although tetramethylsilane (TMS) is typically added as the primary standard (δ 0.00 ppm) for precise chemical shift calibration.[2]

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆.[2][3] Ensure the sample is fully dissolved; if particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Instrument Setup: The data should be acquired on a spectrometer with a field strength of at least 300 or 400 MHz for sufficient signal dispersion.[4]

-

¹H NMR Acquisition:

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with single lines for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, often taking 30-60 minutes.[2]

-

¹H NMR Data and Interpretation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.45 | s | 1H | H-5 (Thiadiazole ring) |

| 7.23 | s | 1H | H-2 (Aniline ring) |

| 7.18 | t, J=7.8 Hz | 1H | H-5 (Aniline ring) |

| 7.12 | d, J=7.7 Hz | 1H | H-6 (Aniline ring) |

| 6.70 | dd, J=8.0, 2.0 Hz | 1H | H-4 (Aniline ring) |

| 5.43 | s | 2H | -NH₂ |

-

Thiadiazole Proton (9.45 ppm): The singlet at 9.45 ppm is highly deshielded, consistent with a proton on an electron-deficient aromatic heterocycle like 1,2,3-thiadiazole.

-

Aromatic Protons (6.70-7.23 ppm): The signals between 6.70 and 7.23 ppm correspond to the four protons on the meta-substituted aniline ring. The splitting patterns (triplet, doublet, doublet of doublets, and a singlet) are characteristic of this substitution pattern and allow for the unambiguous assignment of each proton.

-

Amine Protons (5.43 ppm): The broad singlet at 5.43 ppm, integrating to two protons, is characteristic of a primary amine. The chemical shift can vary depending on concentration and solvent.

¹³C NMR Data and Interpretation

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-4 (Thiadiazole ring) |

| 149.0 | C-3 (Aniline ring, -NH₂ attached) |

| 134.0 | C-5 (Thiadiazole ring) |

| 130.0 | C-5 (Aniline ring) |

| 129.8 | C-1 (Aniline ring, thiadiazole attached) |

| 117.0 | C-6 (Aniline ring) |

| 114.5 | C-2 (Aniline ring) |

| 113.1 | C-4 (Aniline ring) |

-

Thiadiazole Carbons (152.0, 134.0 ppm): These two signals correspond to the carbon atoms of the thiadiazole ring.

-

Aniline Carbons (113.1-149.0 ppm): The remaining six signals are assigned to the carbons of the aniline ring. The carbon attached to the electronegative nitrogen atom (C-3) is observed at 149.0 ppm, while the others appear in the expected aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for rapidly confirming the presence of key bonds.

Expert Insight: Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders.[5][6] It requires minimal to no sample preparation and ensures excellent contact between the sample and the IR beam via an internal reflection crystal (often diamond or zinc selenide), resulting in high-quality, reproducible spectra.[7][8]

Standard Protocol for ATR-FTIR Data Acquisition

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[7] Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and crystal absorbances.

-

Sample Measurement: Place a small amount of the solid this compound powder onto the crystal.[5]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal.[7][8]

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[4]

-

Cleaning: After analysis, remove the sample and clean the crystal thoroughly.[7]

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3500 | Medium, Doublet | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3030-3100 | Medium-Weak | C-H Stretch | Aromatic (Aniline & Thiadiazole) |

| 1600 & 1500 | Medium-Weak | C=C Stretch (in ring) | Aromatic Rings |

| 1550-1650 | Medium | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| ~1420 | Medium | C=N Stretch | Thiadiazole Ring |

| 690-900 | Strong | C-H Bending (out-of-plane) | Aromatic Ring Substitution |

-

N-H Stretching: The presence of a primary amine is strongly indicated by the characteristic doublet in the 3400-3500 cm⁻¹ region.[9][10]

-

Aromatic C-H Stretching: The absorption just above 3000 cm⁻¹ confirms the presence of C-H bonds on aromatic rings.[9][11]

-

Aromatic Ring Vibrations: The characteristic absorptions around 1600 and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings.[9]

-

Heterocyclic Bands: The C=N stretching of the thiadiazole ring is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Expert Insight: Experimental Choices

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for analyzing polar, thermally labile molecules like the target compound.[12][13] It minimizes fragmentation during the ionization process, ensuring a strong signal for the protonated molecular ion [M+H]⁺.[14][15] This allows for the unambiguous determination of the molecular weight.

Standard Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate using a syringe pump.[13]

-

Ionization: A high voltage is applied to a capillary needle, creating a fine spray of charged droplets.[12][15] As the solvent evaporates, gas-phase ions of the analyte are formed.[12]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.[14]

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.[14]

MS Data and Interpretation

| m/z | Interpretation |

| 178 | [M+H]⁺ (Protonated Molecular Ion) |

| 177 | M⁺ (Molecular Ion) |

| 149 | [M - N₂]⁺ or [M+H - N₂]⁺ |

| 121 | Further fragmentation |

-

Molecular Ion Peak: The data shows a prominent peak at m/z 177, corresponding to the molecular weight of the compound (C₈H₇N₃S).[1] The protonated molecule [M+H]⁺ at m/z 178 would also be expected and prominent in ESI.

-

Key Fragmentation: A significant fragment is observed at m/z 149.[1] This corresponds to the loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion, a characteristic fragmentation pathway for 1,2,3-thiadiazoles.[16] This fragmentation strongly supports the presence of the thiadiazole ring system.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of this compound is a logical, multi-step process. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

Lam, C. W., & Siu, T. S. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 9(12), 19-24. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ResearchGate. (2018). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Retrieved from [Link]

-

University of Regensburg. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

-

Indian Journal of Scientific Research. (2018). SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1,3-Thiazol-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3. Retrieved from [Link]

-

Jadavpur University. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

Semantic Scholar. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and. Retrieved from [Link]

-

MDPI. (2018). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][7][12]thiadiazolo[3,4-c]pyridine. Retrieved from [Link]

Sources

- 1. This compound | C8H7N3S | CID 3164938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. agilent.com [agilent.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. scribd.com [scribd.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Postulated Mechanism of Action of 3-(1,2,3-Thiadiazol-4-yl)aniline

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the postulated mechanism of action for the compound 3-(1,2,3-Thiadiazol-4-yl)aniline. Given that direct, comprehensive studies on this specific molecule are limited, this guide synthesizes evidence from related thiadiazole derivatives to construct a robust, testable mechanistic hypothesis. The core of this guide is a blueprint for experimental validation, designed to elucidate the compound's biological activity from initial screening to precise target confirmation.

Introduction: The 1,2,3-Thiadiazole Scaffold in Oncology